2-Amino-5-chloro-4-fluorobenzaldehyde
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Overview
Description
2-Amino-5-chloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅ClFNO. It is a halogen-substituted benzaldehyde, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring. This compound is typically a light yellow to yellow powder or crystals .
Mechanism of Action
Target of Action
It is known that fluorobenzaldehydes, a group to which this compound belongs, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Mode of Action
It’s known that the aldehyde group in fluorobenzaldehydes can react with amines to form schiff bases . This reaction could potentially alter the function of target proteins, leading to the observed antimicrobial effects .
Biochemical Pathways
The formation of schiff bases can interfere with essential biochemical processes in microbes, leading to their death .
Result of Action
The formation of schiff bases can potentially disrupt the normal functioning of microbial cells, leading to their death .
Action Environment
It’s known that the compound should be stored in a refrigerator and shipped at room temperature . This suggests that temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as fluorobenzaldehydes, can be used as synthetic intermediates . They can be used to make a variety of Schiff base compounds through a condensation reaction , which are known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-chloro-4-fluorobenzaldehyde is not well-documented. Similar compounds are known to participate in various types of reactions. For example, fluorobenzaldehydes can undergo oxidation reactions . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a refrigerator and it is shipped at room temperature .
Metabolic Pathways
Similar compounds, such as fluorobenzaldehydes, can be used as synthetic intermediates , suggesting that they may interact with various enzymes or cofactors.
Subcellular Localization
The subcellular localization of a compound can be influenced by various factors, including its chemical properties and any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the nitration of 2-chloro-4-fluorobenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 2-Amino-5-chloro-4-fluorobenzoic acid.
Reduction: 2-Amino-5-chloro-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of potential therapeutic agents for treating diseases like cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-5-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 2-Amino-5-chlorobenzaldehyde
Comparison
2-Amino-5-chloro-4-fluorobenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .
Properties
IUPAC Name |
2-amino-5-chloro-4-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZKIKDYHUPMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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